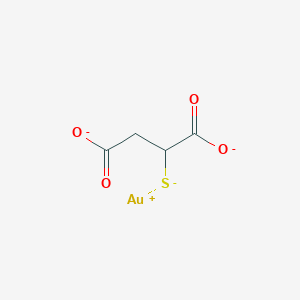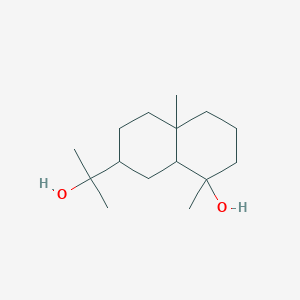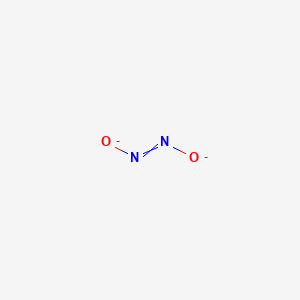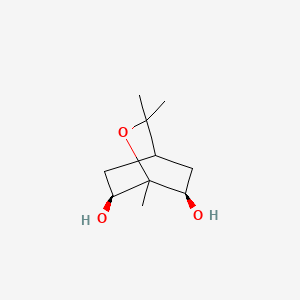
Clesidren
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Clesidren typically involves the following steps:
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving a suitable precursor containing oxygen and carbon atoms.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 6 and 7 are introduced through hydroxylation reactions, often using oxidizing agents.
Methylation: The methyl groups at positions 1, 3, and 3 are introduced through methylation reactions using methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Epomediol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in liver therapy.
Medicine: Investigated for its therapeutic potential in treating liver diseases and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The exact mechanism of action of Epomediol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in liver function and metabolism . Further research is needed to elucidate the detailed mechanisms by which this compound operates.
相似化合物的比较
Epomediol belongs to the class of oxanes, which includes other compounds with similar structures. Some similar compounds include:
Tetrahydropyran: A simpler oxane with no additional functional groups.
1,4-Dioxane: An oxane with two oxygen atoms in the ring.
Cyclohexanol: A cyclic alcohol with a similar ring structure but different functional groups.
Epomediol is unique due to its specific arrangement of hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties .
属性
CAS 编号 |
1310101-21-3 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
(6S,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol |
InChI |
InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-,10?/m0/s1 |
InChI 键 |
JSNQSLSBBZFGBM-VHSUDJNHSA-N |
SMILES |
CC1(C2CC(C(O1)(C(C2)O)C)O)C |
手性 SMILES |
CC1(C2C[C@@H](C(O1)([C@H](C2)O)C)O)C |
规范 SMILES |
CC1(C2CC(C(O1)(C(C2)O)C)O)C |
熔点 |
164 - 165 °C |
Key on ui other cas no. |
1310101-21-3 |
物理描述 |
Solid |
同义词 |
1,8-epoxy-1-methyl-4-isopropylcyclohexane-2,6-diol Clesidren epomediol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


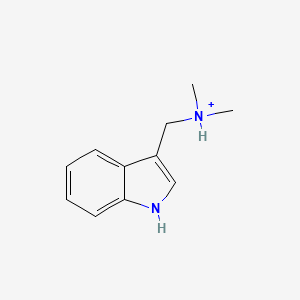
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B1226459.png)
![N'-(2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,11-triaza-benzo[c]fluoren-8-yl)-N,N-diet hyl-ethane-1,2-diamine](/img/structure/B1226460.png)
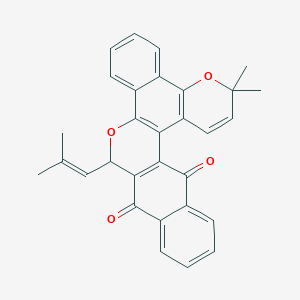
![2-[(4-Methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1226463.png)
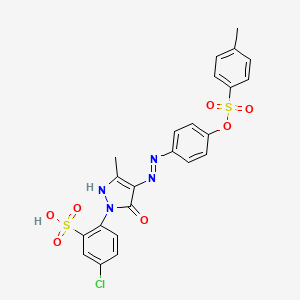
![6-[5-(2-Fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone](/img/structure/B1226467.png)
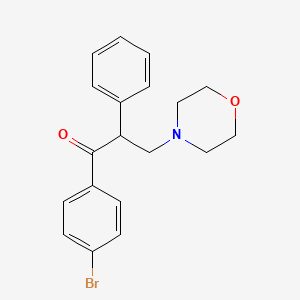
![4-[1-Ethyl-2-(4-methylphenyl)butyl]phenol](/img/structure/B1226469.png)
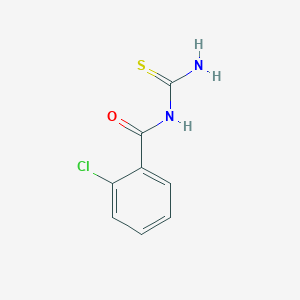
![2-Cyclopentylacetic acid [2-[(3-chloro-9,10-dioxo-2-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1226472.png)
